N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine
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Overview
Description
N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine is a chemical compound belonging to the class of benzoazepines This compound is characterized by a fused benzene and azepine ring structure, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted benzylamine with a suitable cyclizing agent can yield the desired benzoazepine structure. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another heterocyclic compound with similar structural features but different functional groups.
Tetrahydrobenzo[b]azepines: A related class of compounds with variations in the ring structure and substituents.
Uniqueness
N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine is unique due to its specific substitution pattern and the presence of both methyl and amine groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research domains.
Properties
Molecular Formula |
C12H18N2 |
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Molecular Weight |
190.28 g/mol |
IUPAC Name |
N,2-dimethyl-1,3,4,5-tetrahydro-2-benzazepin-5-amine |
InChI |
InChI=1S/C12H18N2/c1-13-12-7-8-14(2)9-10-5-3-4-6-11(10)12/h3-6,12-13H,7-9H2,1-2H3 |
InChI Key |
BUTAGLCLLZGFOA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(CC2=CC=CC=C12)C |
Origin of Product |
United States |
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